

Spectroscopic Profile of Dioxobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dioxobenzene**

Cat. No.: **B1663609**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dioxobenzene** (Benzophenone-8), a common UV filter. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document summarizes key spectroscopic data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, and provides detailed experimental protocols for obtaining such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the light-absorbing properties of **dioxobenzene**, which is crucial for its function as a UV filter.

Table 1: UV-Visible Absorption Data for **Dioxobenzene**

Wavelength (λ_{max})	Region
290 nm	UVB
352 nm	UVA II

Source: SPF List[1]

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of **dioxybenzone**.

1.1.1. Instrumentation

A double-beam UV-Visible spectrophotometer is required.

1.1.2. Reagents and Materials

- **Dioxybenzone** analytical standard
- Ethanol, spectroscopic grade
- Quartz cuvettes (1 cm path length)
- Volumetric flasks
- Pipettes

1.1.3. Sample Preparation

- Prepare a stock solution of **dioxybenzone** in ethanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of dilutions in ethanol to determine the optimal concentration for analysis (typically to achieve an absorbance between 0.2 and 0.8 at the λ_{max}). A common concentration for analysis is 10 $\mu\text{g/mL}$.

1.1.4. Measurement Procedure

- Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable baseline.
- Set the scanning wavelength range from 200 nm to 400 nm.
- Fill a quartz cuvette with the blank solution (ethanol) and place it in the reference beam holder.

- Fill another quartz cuvette with the **dioxybenzone** sample solution and place it in the sample beam holder.
- Perform a baseline correction with the blank solution.
- Acquire the absorption spectrum of the **dioxybenzone** sample.
- Identify the wavelengths of maximum absorbance (λ_{max}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **dioxybenzone**, including the chemical environment of each proton and carbon atom. While experimental spectra are available from various sources, a complete and officially published assignment of all signals was not found in the available literature. The following tables present the expected chemical shifts based on the known structure of **dioxybenzone** and data from similar benzophenone derivatives.

Table 2: Predicted ^1H NMR Chemical Shifts for **Dioxybenzone**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
OCH_3	3.8 - 4.0	Singlet
Aromatic H	6.5 - 8.0	Multiplets
OH	5.0 - 6.0 (broad)	Singlet

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Dioxybenzone**

Carbon	Predicted Chemical Shift (ppm)
C=O	195 - 200
Aromatic C-O	155 - 165
Aromatic C	110 - 140
OCH ₃	55 - 60

Experimental Protocol: NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of **dioxybenzone**.

2.1.1. Instrumentation

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

2.1.2. Reagents and Materials

- **Dioxybenzone** analytical standard
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes
- Pipettes

2.1.3. Sample Preparation

- Dissolve 5-10 mg of **dioxybenzone** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

2.1.4. Measurement Procedure

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans than the ^1H spectrum due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **dioxybenzone** and to obtain information about its structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for **Dioxybenzone**

Technique	Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Electron Ionization (EI)	-	244 (M^+)	227, 151, 121, 93, 77, 65
Electrospray Ionization (ESI)	Positive	245 $[\text{M}+\text{H}]^+$, 267 $[\text{M}+\text{Na}]^+$	-
Electrospray Ionization (ESI)	Negative	243 $[\text{M}-\text{H}]^-$	-

Source: NIST WebBook, Sigma-Aldrich[2][3]

Experimental Protocol: Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the analysis of **dioxybenzone** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of UV filters in various matrices.

3.1.1. Instrumentation

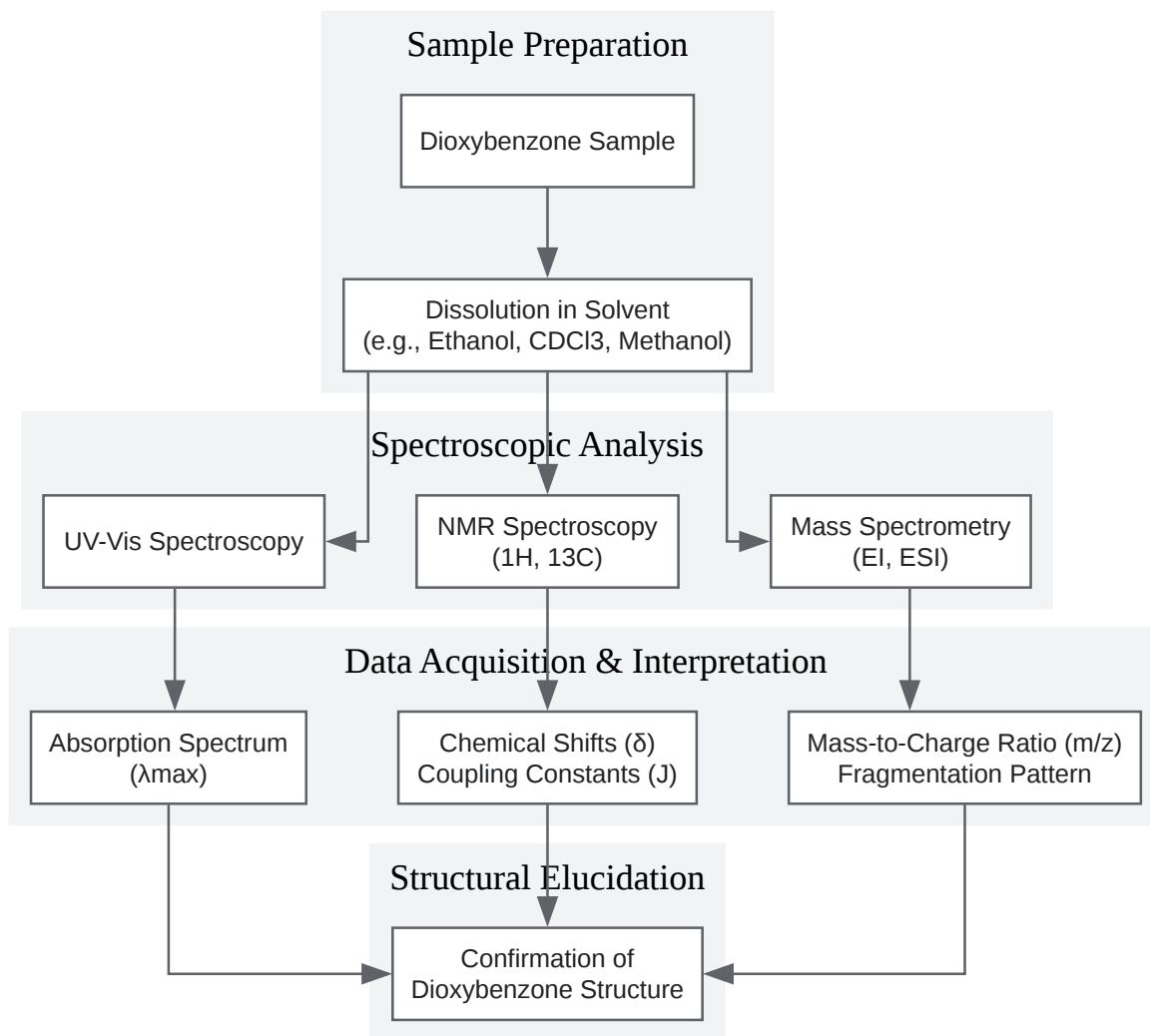
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

3.1.2. Reagents and Materials

- **Dioxybenzone** analytical standard
- Methanol, HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Formic acid (optional, for mobile phase modification)
- Acetonitrile, HPLC or LC-MS grade
- Syringe filters (0.22 μm)

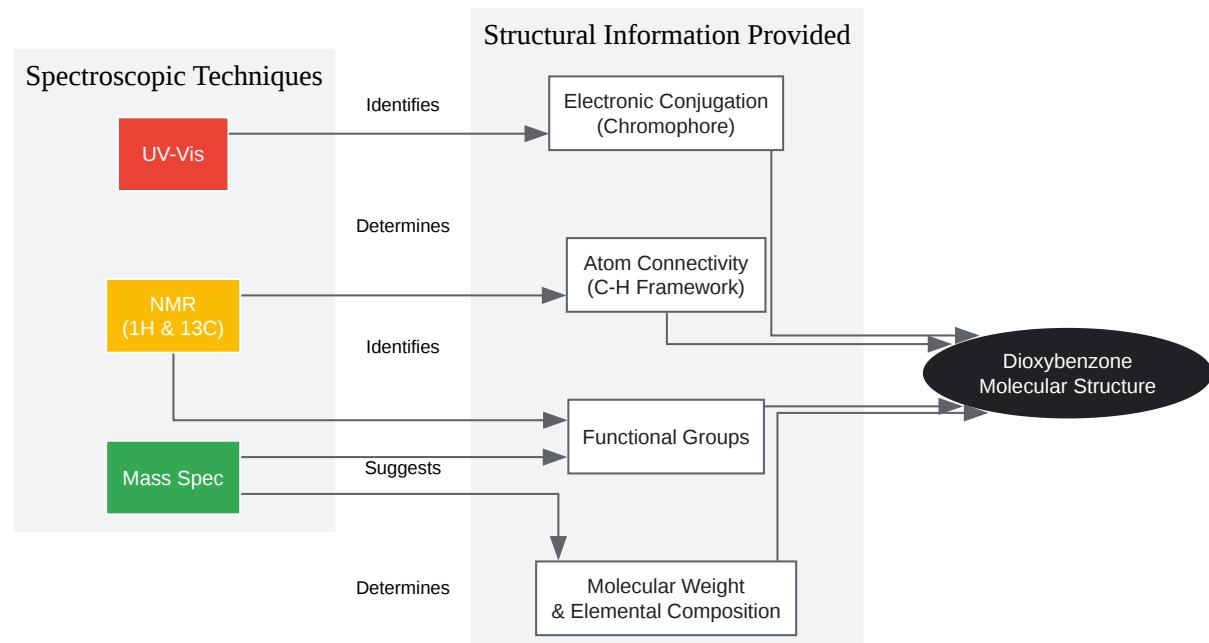
3.1.3. Sample Preparation

- Prepare a stock solution of **dioxybenzone** in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition to a suitable concentration for injection (e.g., 1 $\mu\text{g/mL}$).
- Filter the final solution through a 0.22 μm syringe filter before injection.


3.1.4. LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase: A gradient elution is commonly employed. For example:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

- A typical gradient might run from 30% B to 95% B over 10 minutes.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 10 μ L.
- Ionization Mode: ESI in both positive and negative modes to detect $[M+H]^+$ and $[M-H]^-$ ions.
- MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting the precursor ion (e.g., m/z 245 for positive mode) and a characteristic product ion. For qualitative analysis, acquire full scan MS and product ion spectra.


Spectroscopic Analysis Workflow and Data Integration

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like **dioxybenzone** and the relationship between the different techniques in elucidating the molecular structure.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of **dioxybenzone**.

[Click to download full resolution via product page](#)

Integration of data from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dioxybenzone [webbook.nist.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Dioxybenzone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1663609#dioxybenzone-spectroscopic-data-uv-vis-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com